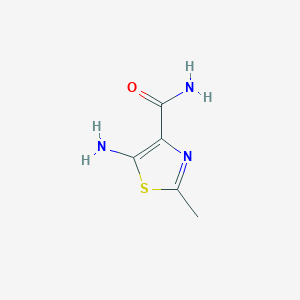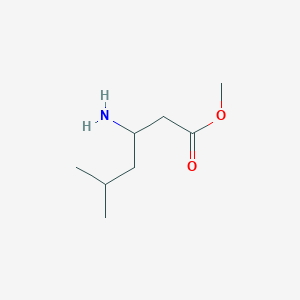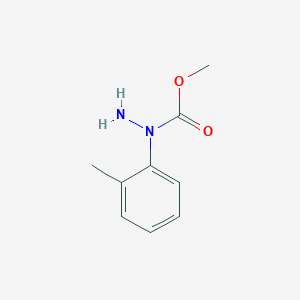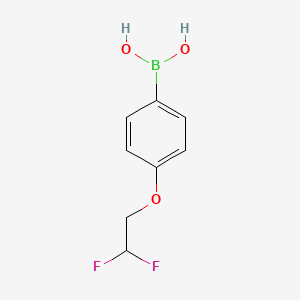
4-(2,2-Difluoroethoxy)phenylboronic acid
Vue d'ensemble
Description
“4-(2,2-Difluoroethoxy)phenylboronic acid” is a boronic acid derivative with a phenyl group and a 2,2-difluoroethoxy group attached to the boron atom . It can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 2-(2,2,2-trifluoroethoxy) bromobenzene with isopropyl borate and methyltetrahydrofuran. The reaction system is cooled to -15 °C and isopropylmagnesium chloride in tetrahydrofuran is added dropwise. The reaction is kept at a low temperature for 1 hour. After completion of the reaction, aqueous hydrochloric acid solution is added to terminate the reaction and the mixture is thoroughly stirred. The aqueous phase is extracted with methyltetrahydrofuran. The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate and concentrated to give the crude product of 2-(2,2,2-trifluoroethoxy) phenylboronic acid .Molecular Structure Analysis
The molecular formula of “this compound” is C8H8BF3O3 and its molecular weight is 219.95 . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids, including “this compound”, are commonly used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical and Chemical Properties Analysis
“this compound” is a solid substance with a predicted density of 1.35±0.1 g/cm3. It has a predicted boiling point of 297.1±50.0 °C and a melting point of 191-194℃ .Applications De Recherche Scientifique
Catalysis and Organic Synthesis
Phenylboronic acids, including derivatives similar to 4-(2,2-Difluoroethoxy)phenylboronic acid, play a crucial role in catalytic processes and organic synthesis. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been highlighted for its effectiveness in dehydrative amidation between carboxylic acids and amines, suggesting the potential utility of related compounds in facilitating bond formation under mild conditions (Ke Wang, Yanhui Lu, & K. Ishihara, 2018). Similarly, the use of arylboronic acids in asymmetric 1,4-addition reactions to cycloalkenones, catalyzed by rhodium complexes, demonstrates the potential of phenylboronic acid derivatives in asymmetric synthesis, offering pathways to chiral molecules (M. Kuriyama & K. Tomioka, 2001).
Materials Science and Nanotechnology
Phenylboronic acids are instrumental in the design and synthesis of advanced materials, such as covalent organic frameworks (COFs) and nanomaterials for bio-applications. A study on covalent organic frameworks synthesized through condensation reactions of phenyl diboronic acid highlights the structural versatility and functional potential of boronic acid derivatives in creating porous materials with high surface areas and thermal stability (A. P. Côté et al., 2005). Moreover, phenylboronic acid-modified nanoparticles have been investigated for their potential in bio-application, including as antiviral therapeutics, demonstrating the wide-ranging utility of these compounds in nanotechnology and medical research (M. Khanal et al., 2013).
Bio-Application and Sensing
Phenylboronic acid derivatives have been extensively explored for their bio-applications, particularly in drug delivery and biosensing. The glucose-responsive behavior of phenylboronic acid-containing materials, for instance, is leveraged in developing insulin delivery systems that respond to changes in glucose levels, indicating a potential application of this compound in creating sensitive and selective biosensors (Rujiang Ma & Linqi Shi, 2014).
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to be used as synthetic intermediates in organic synthesis .
Mode of Action
Boronic acids are known to participate in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In this process, the boronic acid acts as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
In the context of suzuki–miyaura coupling, boronic acids participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .
Result of Action
The use of boronic acids in suzuki–miyaura coupling contributes to the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .
Action Environment
It is known that boronic acids are generally stable and environmentally benign .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4-(2,2-Difluoroethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of covalent bonds with diols and other nucleophiles. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with hydroxyl groups. For instance, it can interact with serine proteases by forming a covalent bond with the hydroxyl group of the serine residue in the active site, thereby inhibiting the enzyme’s activity . Additionally, this compound can bind to glycoproteins and other carbohydrate-containing biomolecules, influencing their function and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell growth and differentiation . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes . Its impact on cellular metabolism includes the inhibition of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, forming a covalent bond with a nucleophilic residue such as serine or cysteine . This interaction can inhibit the enzyme’s activity by blocking the active site or inducing conformational changes that reduce its catalytic efficiency . Additionally, this compound can modulate gene expression by binding to transcription factors and other regulatory proteins, thereby influencing their ability to regulate the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures . Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in enzyme activity, gene expression, and metabolic pathways . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when using this compound in research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce toxic or adverse effects, including cellular damage, inflammation, and organ dysfunction . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels . These findings underscore the importance of careful dosage optimization when using this compound in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways, leading to changes in the levels of key metabolites . Additionally, this compound can interact with cofactors such as NADH and FADH2, influencing their redox states and overall metabolic activity . These interactions highlight the compound’s potential to modulate cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane and is internalized . Once inside the cell, this compound can bind to intracellular proteins and other biomolecules, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and overall efficacy in biochemical applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, mitochondria, and other subcellular structures, where it exerts its biochemical effects . Targeting signals such as nuclear localization sequences or mitochondrial targeting peptides can facilitate the transport of this compound to specific subcellular compartments . Additionally, post-translational modifications such as phosphorylation or ubiquitination can influence the compound’s localization and activity .
Propriétés
IUPAC Name |
[4-(2,2-difluoroethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O3/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4,8,12-13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNRGSJVRBZBET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669702 | |
| Record name | [4-(2,2-Difluoroethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958453-65-1 | |
| Record name | [4-(2,2-Difluoroethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




acetic acid](/img/structure/B1499722.png)
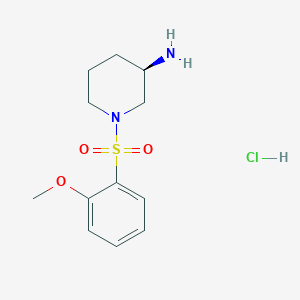
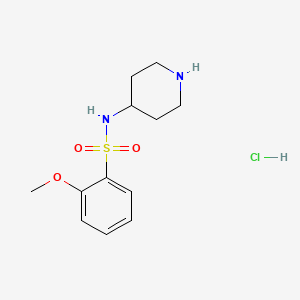
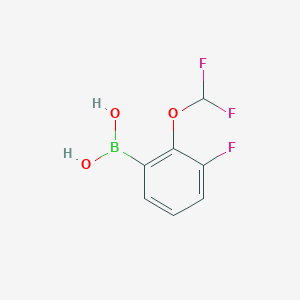
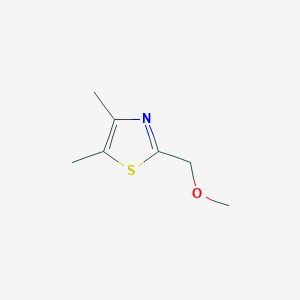


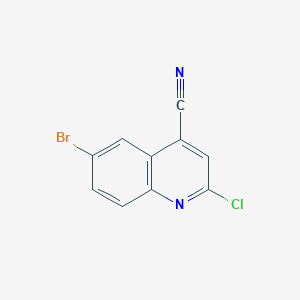
![Benzoic acid, 4-[1-[[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]-3-thienyl]carbonyl]amino]cyclopropyl]-, methyl ester](/img/structure/B1499736.png)
